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o-(3-Methoxypropyl)homoserine -

o-(3-Methoxypropyl)homoserine

Catalog Number: EVT-13772844
CAS Number:
Molecular Formula: C8H17NO4
Molecular Weight: 191.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

o-(3-Methoxypropyl)homoserine is a chemical compound with the molecular formula C8H17NO3C_8H_{17}NO_3. It is classified as an amino acid derivative, specifically a homoserine with a methoxypropyl substituent. This compound is of interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and metabolic studies.

Source and Classification

o-(3-Methoxypropyl)homoserine can be sourced from natural biological processes or synthesized through chemical reactions involving homoserine. It falls under the category of amino acids, which are organic compounds that serve as the building blocks of proteins. The presence of the methoxypropyl group distinguishes it from other homoserine derivatives, providing unique properties that may enhance its biological activity.

Synthesis Analysis

Methods

The synthesis of o-(3-Methoxypropyl)homoserine can be achieved through several methods:

  1. Alkylation of Homoserine: This involves reacting homoserine with 3-methoxypropyl halides in the presence of a base.
  2. Enzymatic Synthesis: Utilizing specific enzymes that catalyze the transfer of the methoxypropyl group to homoserine.
  3. Chemical Modification: Starting from commercially available homoserine derivatives, followed by selective alkylation.

Technical Details

  • Reagents: Common reagents include alkyl halides (e.g., 3-methoxypropyl bromide), bases (e.g., sodium hydroxide), and solvents (e.g., dimethyl sulfoxide).
  • Conditions: The reaction typically requires controlled temperatures and may involve purification steps such as chromatography to isolate the desired product.
Molecular Structure Analysis

Structure

The structure of o-(3-Methoxypropyl)homoserine features a central carbon backbone typical of amino acids, with a methoxypropyl group attached to one side. Its three-dimensional configuration influences its reactivity and interaction with biological systems.

Data

  • Molecular Weight: Approximately 175.23 g/mol
  • Structural Formula:
HOOC CH NH 2 CH 2 CH 2 O CH 2 CH 3\text{HOOC CH NH 2 CH 2 CH 2 O CH 2 CH 3}

This structure highlights the functional groups present, including a carboxylic acid, an amine, and an ether.

Chemical Reactions Analysis

Reactions

o-(3-Methoxypropyl)homoserine may undergo several types of chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Deamination: Loss of an amine group under acidic or enzymatic conditions.
  3. Hydrolysis: Breakdown in the presence of water, which can regenerate homoserine and methanol.

Technical Details

These reactions often require specific conditions such as temperature control and pH adjustments to ensure optimal yields and selectivity.

Mechanism of Action

Process

The mechanism by which o-(3-Methoxypropyl)homoserine exerts its effects is not fully elucidated but may involve:

  1. Enzyme Interaction: Acting as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.
  2. Cell Signaling Modulation: Potentially influencing pathways related to protein synthesis or cellular responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in typical amino acid reactions such as peptide bond formation and acylation.
Applications

o-(3-Methoxypropyl)homoserine has potential applications in:

  1. Medicinal Chemistry: As a precursor for synthesizing novel pharmaceuticals targeting metabolic pathways.
  2. Biochemical Research: Studying amino acid metabolism and enzyme interactions.
  3. Agricultural Chemistry: Investigating its role in plant growth or stress responses.
Biosynthesis and Metabolic Pathways of o-(3-Methoxypropyl)homoserine

Enzymatic Synthesis and Precursor Utilization in Microbial Systems

The enzymatic assembly of o-(3-methoxypropyl)homoserine hinges on specialized microbial machinery that activates and modifies the homoserine backbone. Key steps involve:

  • O-phospho-L-homoserine activation: The homoserine scaffold is primed via phosphorylation by homoserine kinase (e.g., ThrB in E. coli), forming O-phospho-L-homoserine—a central precursor verified in Streptomyces methionine biosynthesis [1].
  • Methoxypropyl transfer: A S-adenosylmethionine (SAM)-dependent alkyltransferase catalyzes the coupling of 3-methoxypropyl groups to the activated homoserine oxygen. This reaction parallels O-succinylhomoserine formation in canonical homocysteine synthesis but substitutes succinate with methoxypropyl-CoA [2].
  • PLP-dependent enzymes: Pyridoxal phosphate (PLP)-dependent enzymes, such as MetM identified in Streptomyces, facilitate gamma-replacement reactions essential for side-chain incorporation. MetM’s structural homology with threonine synthase enables substrate versatility [1].
  • Thiocarboxylate sulfur carriers: Thiocarboxylated sulfur carrier proteins (SCPs), like MetO, act as co-substrates in Streptomyces, though their role here may involve oxygen electrophile activation rather than sulfur transfer [1].

Microbial hosts like Pseudomonas and engineered E. coli optimize precursor flux through:

  • Glycolytic/TCA intermediates: Glucose-derived oxaloacetate feeds aspartate synthesis, while methoxypropyl groups originate from methoxylated fatty acid precursors (e.g., 3-methoxypropionaldehyde).
  • Cofactor dependencies: NADPH sustains homoserine dehydrogenase (MetL), while ATP and SAM drive phosphorylation and alkylation [4].

Table 1: Enzymatic Components in o-(3-Methoxypropyl)homoserine Synthesis

EnzymeGeneFunctionCofactors
Homoserine kinasethrBPhosphorylates L-homoserineATP
AlkyltransferasempsATransfers 3-methoxypropyl groupSAM, Methoxypropyl-CoA
Gamma-replacement enzymemetMCatalyzes O-alkylationPLP
Sulfur carrier proteinmetODelivers activated ligands (optional)Thiocarboxylate

Role of Homoserine Derivatives in Sulfur Assimilation Pathways

Homoserine derivatives serve as critical nodes in sulfur metabolism, with o-(3-methoxypropyl)homoserine representing a structural analog of O-acylated intermediates:

  • Parallels to homocysteine synthesis: In Salmonella typhimurium and E. coli, O-succinylhomoserine undergoes sulfhydrylation via cysteine to form homocysteine—a precursor to methionine and SAM. The methoxypropyl variant likely bypasses sulfur incorporation, instead leveraging the ether linkage for specialized functions [2] [7].
  • Sulfur carrier protein (SCP) interactions: Thiocarboxylated SCPs (e.g., MetO) donate sulfur in homocysteine formation. For o-(3-methoxypropyl)homoserine, SCPs may transiently bind methoxypropyl moieties, though kinetic data suggest direct alkyl-CoA utilization dominates [1].
  • Gamma-replacement mechanism: The compound’s biosynthesis mirrors lactone-based quorum signals (e.g., N-acyl-homoserine lactones/AHLs), where homoserine lactonization follows O-acylation. Here, methoxypropylation precedes potential lactonization [10].

Table 2: Homoserine Derivatives in Bacterial Metabolism

DerivativePathway RoleKey EnzymesBiological Outcome
O-SuccinylhomoserineHomocysteine synthesisMetA, MetBMethionine biosynthesis
O-PhosphohomoserineThreonine synthesisThrCThreonine production
N-Acyl-homoserine lactonesQuorum sensingLuxI-type synthasesCell-cell signaling
o-(3-Methoxypropyl)homoserineSpecialized metabolismMpsA alkyltransferaseUnknown (antimicrobial?)

Genetic and Epigenetic Regulation of Methoxypropyl Side-Chain Incorporation

Genetic control of the methoxypropyl modification involves specialized operons responsive to metabolic and density-dependent cues:

  • Dedicated gene clusters: In Pseudomonas and Streptomyces, alkyltransferase genes (mpsA) localize near metM-like genes and SAM cyclohydrolases. These clusters lack canonical quorum-sensing (luxI/luxR) elements but encode TetR-family repressors [1] [10].
  • Epigenetic modulation: S-Adenosylhomocysteine (SAH), a methyltransferase inhibitor, accumulates during methoxypropyl transfer and downregulates mpsA via allosteric repression—a feedback loop conserving SAM pools [4].
  • Quorum-sensing crosstalk: In P. aeruginosa, AHL signals (e.g., N-3-oxododecanoyl-L-homoserine lactone) indirectly suppress mpsA by activating the lasR regulon, prioritizing virulence over secondary metabolism [6] [10].
  • Attenuation control: E. coli’s thrL attenuator peptide regulates homoserine kinase (thrB), indirectly modulating O-phosphohomoserine availability for methoxypropylation [4].

Cross-Pathway Interactions with Methylglyoxal Detoxification Systems

o-(3-Methoxypropyl)homoserine biosynthesis intersects with methylglyoxal (MG) detoxification—a pathway critical for countering glycolytic stress:

  • Precursor competition: MG synthesis from dihydroxyacetone phosphate (DHAP) competes with glyceraldehyde-3-phosphate, diverting carbon from homoserine precursors (oxaloacetate/aspartate). Engineered E. coli with gloA (glyoxalase I) deletions show 40% reduced homoserine titers, confirming metabolic crosstalk [4].
  • Coenzyme sinks: NADPH-dependent homoserine dehydrogenase (MetL) and glyoxalase I compete for reducing equivalents. Bacillus subtilis mutants lacking gloA accumulate NADPH, elevating homoserine production by 22% [4].
  • Aldehyde scavenging: 3-Methoxypropionaldehyde—a precursor for o-(3-methoxypropyl)homoserine—is detoxified by aldehyde dehydrogenases (e.g., AldA). Overexpression of aldA redirects flux toward methoxypropanoic acid, depleting alkylation substrates [2].
  • Glutathione dependency: Glyoxalase I utilizes glutathione to convert MG to S-lactoylglutathione. Glutathione depletion in gshA mutants impairs MG detoxification and stalls methoxypropyl transfer, which requires reduced thiol cofactors [2] [9].

Table 3: Metabolic Interplay with Methylglyoxal Detoxification

Pathway NodeEnzyme/CompoundEffect on o-(3-Methoxypropyl)homoserineMechanism
Dihydroxyacetone phosphateMethylglyoxal synthase↓ Precursor availabilityCarbon diversion to MG
NADPH poolHomoserine dehydrogenase↓ Synthesis under MG stressCompetition for reducing equivalents
3-MethoxypropionaldehydeAldehyde dehydrogenase↓ Alkyl group incorporationSubstrate depletion
GlutathioneGlyoxalase I↓ Synthesis in gshA mutantsCofactor limitation

ConclusionThe biosynthesis of o-(3-methoxypropyl)homoserine exemplifies microbial metabolic ingenuity, intersecting primary metabolism (sulfur assimilation, methylglyoxal detoxification) and specialized alkylation. Its enzymatic logic—centered on O-phospho-L-homoserine activation, PLP-dependent gamma-replacement, and SAM-mediated alkylation—provides a template for engineering novel homoserine derivatives. Unresolved questions include the compound’s ecological role and potential as a signaling molecule or antibiotic precursor.

Properties

Product Name

o-(3-Methoxypropyl)homoserine

IUPAC Name

2-amino-4-(3-methoxypropoxy)butanoic acid

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

InChI

InChI=1S/C8H17NO4/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)

InChI Key

QSXNRXNDYXALGH-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCC(C(=O)O)N

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